molecular formula C19H28N4O2 B6430178 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one CAS No. 2097868-71-6

4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one

Cat. No. B6430178
CAS RN: 2097868-71-6
M. Wt: 344.5 g/mol
InChI Key: UUABGSVBPNBVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one, also known as 4-tert-butyl-3-pyrrolidin-2-one, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrolidinone class of compounds and has an interesting structure that has been found to have interesting properties.

Scientific Research Applications

4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one has been found to have a number of potential applications in scientific research. It has been found to be a useful reagent in organic synthesis, and it has been used to synthesize a variety of compounds, including pyrrolidinones, piperazines, and pyridines. It has also been used as a catalyst in the synthesis of various organic compounds. In addition, 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one has been found to be a useful inhibitor of various enzymes, including cytochrome P450, and it has been used to study the biochemical pathways of various diseases.

Mechanism of Action

4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one has been found to act as an inhibitor of various enzymes, including cytochrome P450. This inhibition occurs through a mechanism known as competitive inhibition, in which the compound binds to the active site of the enzyme and prevents the enzyme from binding to its substrate. This inhibition can lead to a decrease in the activity of the enzyme, which can have various effects on the biochemical pathways of various diseases.
Biochemical and Physiological Effects
4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, which can lead to a decrease in the activity of various enzymes involved in the biochemical pathways of various diseases. In addition, 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one has been found to have anti-inflammatory and analgesic effects, and it has been found to be a potential inhibitor of cancer cell growth.

Advantages and Limitations for Lab Experiments

4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it is a relatively stable compound and is not highly toxic, making it safe to use in laboratory experiments. However, it has been found to have a relatively short half-life, which can limit its effectiveness in some experiments. In addition, it has been found to be a relatively weak inhibitor of cytochrome P450, and this can limit its effectiveness in some experiments.

Future Directions

There are a number of potential future directions for 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one. One potential direction is to explore its potential as a therapeutic agent for various diseases. In addition, further research could be conducted to explore its potential as an inhibitor of other enzymes, such as proteases, and to explore its potential as an inhibitor of cancer cell growth. Finally, further research could be conducted to explore its potential as a catalyst in the synthesis of various organic compounds.

Synthesis Methods

4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one can be synthesized using a variety of methods. The most common method involves the reaction of pyrrolidine with tert-butyl bromide, followed by the addition of pyridine and piperazine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The reaction is typically carried out at room temperature, and the resulting compound is purified by column chromatography.

properties

IUPAC Name

4-tert-butyl-3-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-19(2,3)15-12-21-17(24)16(15)18(25)23-9-7-22(8-10-23)13-14-5-4-6-20-11-14/h4-6,11,15-16H,7-10,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUABGSVBPNBVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one

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